molecular formula C25H24N2O6 B1678046 Pranidipine CAS No. 99522-79-9

Pranidipine

Cat. No. B1678046
CAS RN: 99522-79-9
M. Wt: 448.5 g/mol
InChI Key: XTFPDGZNWTZCMF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pranidipine is a calcium channel blocker . It is a long-acting calcium channel antagonist of the dihydropyridine group . It has been shown to have potent and long-lasting antihypertensive effects .


Molecular Structure Analysis

Pranidipine has a molecular formula of C25H24N2O6 . Its structure includes a 1,4-dihydropyridine ring, which is common to all dihydropyridine calcium channel blockers .


Chemical Reactions Analysis

Pranidipine, like other calcium channel blockers, acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to a relaxation of the muscle cells . This results in vasodilation and a reduction in blood pressure .


Physical And Chemical Properties Analysis

Pranidipine has a molar mass of 448.47 g/mol . It has a complex structure with multiple functional groups, including ester groups and a nitro group .

Scientific Research Applications

Cardioprotective Properties

Pranidipine, a long-acting calcium channel antagonist, has shown significant cardioprotective properties in various studies. For example, it was observed to prevent ventricular remodeling after myocardial infarction in rats, reducing left ventricular end-diastolic pressure and central venous pressure significantly. It also prevented an increase in the weight of the left and right ventricles and inhibited abnormal cardiac gene expression after myocardial infarction (Takeuchi et al., 2006). Additionally, pranidipine was found to have cardioprotective effects on heart failure, potentially explained by the attenuation of the fibrotic response through suppression of TGF-β1 and collagen-III mRNA expression, and regression of myocyte hypertrophy (Wahed et al., 2004).

Enhancement of Nitric Oxide-Induced Vascular Relaxation

Pranidipine enhances nitric oxide (NO)-induced vascular relaxation. It prolongs acetylcholine-induced relaxation in the presence of endothelium as well as nitroglycerin-induced relaxation in the absence of endothelium. This enhancement of NO action by pranidipine differs from the direct NO-releasing action of other 1,4-dihydropyridines and is expected to lead to a venodilator action in vivo and less peripheral edema (Mori et al., 2006).

Effects on Renal Function

In the context of renal function, pranidipine was shown to elicit predominant dilation of afferent arterioles, which might be associated with glomerular hypertension. It improved renal histopathological changes, including glomerular and arteriolar sclerosis, and decreased proteinuria in subtotally nephrectomized spontaneously hypertensive rats (Nagahama et al., 2000).

Anticonvulsant Effects

Pranidipine has been found to exhibit anticonvulsant effects. For instance, it was shown to reduce the severity of Primphos-induced seizures in mice in a dose-dependent manner, suggesting a possible antagonistic effect on voltage-dependent calcium channels (Farzam, 2012).

Venodilatory Effects

Pranidipine has demonstrated venodilatory effects as observed through increased signal intensity of perfluorocarbon in vivo (19)F-NMR spectroscopy, suggesting its potential in dilating the venous system in contrast to other calciumchannel blockers like nifedipine (Sogabe et al., 2000).

Interaction with Other Medications

Pranidipine's interactions with other medications have also been studied. For instance, the effects of Paeoniae Radix, a traditional Chinese medicine, on the pharmacokinetics of carbamazepine in rats did not significantly affect the absorption, distribution, metabolism, and elimination of carbamazepine when co-administered with pranidipine (Chen et al., 2002).

Synthesis and Chemical Structure

The synthesis of pranidipine has been an area of interest. For example, a study described the effective preparation method of (S)-(+)-pranidipine, the active component of the antihypertensive drug, using optical resolution (Baek et al., 2015). Another study improved the synthesis process of pranidipine, producing it under mild conditions with a high yield based on cinnamyl alcohol (Xiao, 2003).

Safety And Hazards

Pranidipine is intended for research use only and is not for human or veterinary use . It can be a moderate to severe irritant to the skin and eyes . In case of contact, rinse thoroughly with water and seek medical attention .

properties

IUPAC Name

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPDGZNWTZCMF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875518
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pranidipine

CAS RN

99522-79-9
Record name Pranidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99522-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRANIDIPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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